4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS No.: 923673-20-5
Cat. No.: VC6587929
Molecular Formula: C23H16BrNO4
Molecular Weight: 450.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923673-20-5 |
|---|---|
| Molecular Formula | C23H16BrNO4 |
| Molecular Weight | 450.288 |
| IUPAC Name | 4-bromo-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
| Standard InChI | InChI=1S/C23H16BrNO4/c1-28-18-9-4-14(5-10-18)22-13-20(26)19-12-17(8-11-21(19)29-22)25-23(27)15-2-6-16(24)7-3-15/h2-13H,1H3,(H,25,27) |
| Standard InChI Key | CWUFFCPKCSPWJM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Introduction
The compound 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic molecule belonging to the class of chromones, which are derivatives of 4H-chromen-4-one. Chromones are widely studied for their biological and pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific structure of this compound combines a brominated benzamide moiety with a chromone framework, suggesting potential applications in medicinal chemistry.
Structural Characteristics
2.1 Molecular Formula and Weight
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Molecular Formula: C23H16BrNO4
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Molecular Weight: Approximately 466.28 g/mol (calculated based on its structure).
2.2 Chemical Structure
The compound consists of:
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A chromone core (4H-chromen-4-one) functionalized at the 6-position with a bromobenzamide group.
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A methoxyphenyl substituent at the 2-position of the chromone ring.
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A bromine atom attached to the benzamide moiety.
2.3 IUPAC Name
The systematic IUPAC name is: 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide.
Synthesis
The synthesis of compounds like this often involves multi-step organic reactions, including:
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Formation of the chromone core through cyclization reactions involving hydroxyacetophenones and carboxylic acids.
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Introduction of the bromine atom via halogenation reactions.
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Coupling with benzamide derivatives, typically using amide bond-forming reactions such as condensation with an acid chloride or coupling reagents like EDCI or DCC.
Biological Significance
Chromone derivatives, including this compound, exhibit diverse biological activities due to their ability to interact with various enzymes and receptors:
5.1 Anticancer Activity
Chromones are known for their cytotoxic effects against cancer cell lines by inhibiting key enzymes involved in cell proliferation. The bromine atom and methoxyphenyl group may enhance interactions with specific cancer targets through halogen bonding and hydrophobic interactions.
5.2 Antimicrobial Potential
The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive bacteria and fungi, similar to other halogenated chromones.
5.3 Anti-inflammatory Effects
Chromone derivatives have been explored for their role in inhibiting inflammatory pathways, such as COX or LOX enzymes, which could make this compound relevant for anti-inflammatory drug development.
Analytical Data
| Technique | Expected Observations |
|---|---|
| NMR Spectroscopy | Signals for aromatic protons (~7–8 ppm), methoxy group (~3.8 ppm), and amide protons (~8–10 ppm) |
| IR Spectroscopy | Peaks for carbonyl groups (~1700 cm⁻¹), C-H stretching (~3000 cm⁻¹), and C-Br bonds |
| Mass Spectrometry | Molecular ion peak at m/z ~466 corresponding to the molecular weight |
Research Applications
This compound can serve as:
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A lead molecule in drug discovery programs targeting cancer or infectious diseases.
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A probe molecule for studying halogen bonding in biological systems.
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A precursor for synthesizing analogs with improved pharmacological profiles.
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